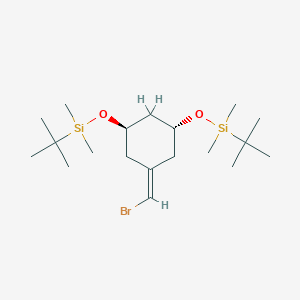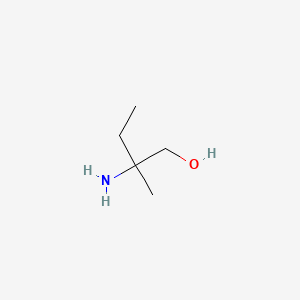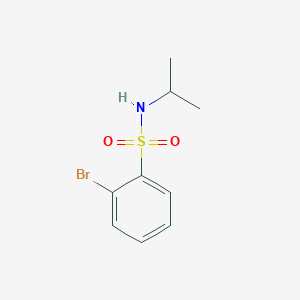![molecular formula C8H13NO2 B1277497 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid CAS No. 724772-99-0](/img/structure/B1277497.png)
2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), a neurotransmitter in the mammalian central nervous system . This compound, along with its stereoisomers, has been studied for its potential neuropharmacological and oncological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid can be achieved through various methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates has been employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with molecular targets in the central nervous system. As a GABA analog, it may bind to GABA receptors, modulating neurotransmission and exerting neuropharmacological effects . Additionally, its unique structure allows it to interact with specific enzymes and pathways involved in oncological processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid (GABA): The parent compound, which is a neurotransmitter in the central nervous system.
Cyclopropane-fused GABA analogs: These include various stereoisomers of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid, such as CAMP and TAMP.
Uniqueness
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is unique due to its conformationally restricted cyclopropane ring, which imparts distinct chemical and biological properties compared to other GABA analogs . This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIEVRSYDELIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434439 |
Source


|
| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724772-99-0 |
Source


|
| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














